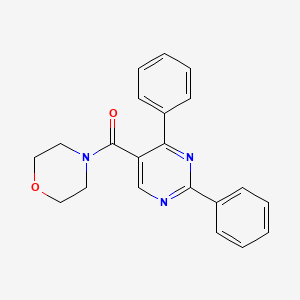

4-(2,4-diphenylpyrimidine-5-carbonyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2,4-diphenylpyrimidine-5-carbonyl)morpholine is a chemical compound with the molecular formula C21H19N3O2 and a molecular weight of 345.39 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with diphenyl groups and a morpholino group attached to a methanone moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-diphenylpyrimidine-5-carbonyl)morpholine typically involves the reaction of 2,4-diphenylpyrimidine-5-carboxylic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial purposes, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2,4-diphenylpyrimidine-5-carbonyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted morpholino derivatives.

Applications De Recherche Scientifique

Anticancer Activity

The primary application of 4-(2,4-diphenylpyrimidine-5-carbonyl)morpholine lies in its role as an inhibitor of Focal Adhesion Kinase (FAK), a protein that plays a significant role in cancer cell proliferation and metastasis. Research has shown that derivatives of this compound can effectively inhibit FAK activity, leading to reduced cancer cell migration and proliferation.

Case Study: FAK Inhibitors

A study highlighted the development of several 2,4-diarylaminopyrimidine derivatives, which include morpholine-based compounds. One such derivative demonstrated an IC50 value of 47 nM against FAK, showcasing significant anticancer properties by blocking cell proliferation and inducing apoptosis in various cancer cell lines including H1975 and A431 cells . This suggests that compounds like this compound may serve as promising candidates for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the pyrimidine ring is essential for binding affinity to FAK, with modifications on the phenyl substituents influencing the compound's potency. For instance, studies have shown that substituting different groups on the pyrimidine scaffold can enhance solubility and bioavailability while maintaining or improving anticancer activity .

Comparative Analysis of Related Compounds

To further understand the efficacy of this compound, a comparison with other related compounds can be beneficial. Below is a table summarizing key features and activities of selected pyrimidine derivatives:

| Compound Name | Structure | IC50 (nM) | Target | Notes |

|---|---|---|---|---|

| This compound | Structure | 47 | FAK | Promising anticancer agent |

| Compound A | Structure | 35 | FAK | Stronger inhibitory potency |

| Compound B | Structure | 1.87 | FAK | Highly potent against multiple cancers |

Mécanisme D'action

The mechanism of action of 4-(2,4-diphenylpyrimidine-5-carbonyl)morpholine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or receptors involved in disease processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2,4-Diphenyl-5-pyrimidinyl)methanone: Lacks the morpholino group, which may affect its chemical reactivity and biological activity.

(2,4-Diphenyl-5-pyrimidinyl)(piperidino)methanone: Contains a piperidino group instead of a morpholino group, which may result in different pharmacological properties.

Uniqueness

4-(2,4-diphenylpyrimidine-5-carbonyl)morpholine is unique due to the presence of both diphenyl and morpholino groups, which contribute to its distinct chemical and biological properties. This combination of functional groups may enhance its potential as a versatile compound in various scientific and industrial applications.

Activité Biologique

The compound 4-(2,4-diphenylpyrimidine-5-carbonyl)morpholine is a member of the pyrimidine family and has garnered attention due to its diverse biological activities, particularly in cancer treatment and as a potential therapeutic agent. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyrimidine core substituted with a morpholine moiety. The synthesis typically involves the reaction of morpholine with various pyrimidine derivatives, often utilizing carbonylation techniques to introduce the carbonyl group at the 5-position of the pyrimidine ring. This structural configuration is crucial for its biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including pancreatic cancer cells (e.g., AsPC-1, Panc-1) and non-small cell lung cancer (NSCLC) cells. The mechanism involves:

- Induction of Apoptosis : Flow cytometry analyses indicate that this compound induces apoptosis in cancer cells in a dose-dependent manner .

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell division .

2. Focal Adhesion Kinase (FAK) Inhibition

FAK plays a significant role in cancer cell migration and invasion. This compound has been identified as a potent FAK inhibitor with IC50 values in the low micromolar range. Inhibiting FAK leads to:

- Reduced Migration : The compound significantly decreases the migration capability of cancer cells .

- Antiangiogenic Effects : It exhibits antiangiogenic properties by inhibiting endothelial cell tube formation and migration, further supporting its role as an anticancer agent .

Research Findings and Case Studies

A summary of relevant studies showcases the biological activity and efficacy of this compound:

| Study | Findings | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Li et al. (2022) | Induced apoptosis and inhibited proliferation | AsPC-1, Panc-1 | 86.7 nM |

| Wang et al. (2023) | Blocked FAK activity and reduced migration | H1975, A431 | 47 nM |

| Zhang et al. (2020) | Significant antitumor activity | Various human cancer cells | 6.15 μM (GI50) |

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Key Signaling Pathways : The compound disrupts critical signaling pathways associated with cell survival and proliferation, including the FAK/PI3K/AKT pathway .

- Molecular Interactions : Structural studies suggest that the morpholine moiety enhances binding affinity to target proteins through hydrogen bonding interactions .

Propriétés

IUPAC Name |

(2,4-diphenylpyrimidin-5-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c25-21(24-11-13-26-14-12-24)18-15-22-20(17-9-5-2-6-10-17)23-19(18)16-7-3-1-4-8-16/h1-10,15H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIURTYQRVFEYKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.